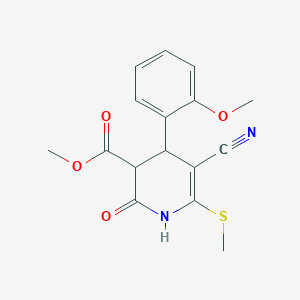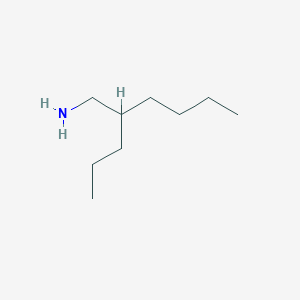
4-(Aminomethyl)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)octane is a primary amine comprising an octane skeleton with amino substituents at carbon positions 1 and 8; and an aminomethyl substituent at position 5 .
Molecular Structure Analysis
The molecular structure of 4-(Aminomethyl)octane consists of an octane skeleton with amino substituents at carbon positions 1 and 8, and an aminomethyl substituent at position 5 . It contains a total of 30 bonds, including 9 non-H bonds, 6 rotatable bonds, and 1 primary amine (aliphatic) .Chemical Reactions Analysis
While specific chemical reactions involving 4-(Aminomethyl)octane are not available, amines in general are known to undergo a variety of chemical reactions. They can act as nucleophiles in substitution reactions, bases in acid-base reactions, and can also undergo reactions with carbonyl compounds to form imines .Wissenschaftliche Forschungsanwendungen
Antifilarial Agents
4-(Aminomethyl)octane derivatives have been studied for their potential as antifilarial agents. Pyrrolidine derivatives, which include 4-(Aminomethyl)octane structures, show potent microfilaricidal effects in specific test systems. These compounds are effective against filarial worms, a type of parasitic nematode, without affecting adult worms. This suggests potential applications in treating diseases caused by these parasites, such as lymphatic filariasis (Sturm, Cory, & Henry, 1977).
Antiprotozoal Activity
Synthesized 4-aminobicyclo[2.2.2]octane derivatives have shown activity against Trypanosoma b. rhodesiense and Plasmodium falciparum, causative agents of sleeping sickness and malaria, respectively. These compounds could be important in developing new treatments for these protozoal diseases (Seebacher et al., 2006).
Antitumor and Antifolate Evaluation
The structure of 4-(Aminomethyl)octane has been incorporated into compounds for antitumor and antifolate evaluations. However, studies show that replacing the phenyl ring in the p-aminobenzoate moiety with a bicyclo[2.2.2]octane ring system can significantly reduce the efficacy of such compounds (Reynolds et al., 2001).
Antifibrinolytic Agent
4-Aminomethyl-bicyclo[2.2.2]-octane-1-carboxylic acid, a derivative of 4-(Aminomethyl)octane, has been identified as a potent antifibrinolytic agent. It showed higher effectiveness compared to standard antifibrinolytic agents in in vitro assays, indicating potential for medical applications in controlling bleeding (Baumgarten et al., 1969).
Antimicrobial Agents
Quaternary 1,4-diazabicyclo[2.2.2]octane derivatives, related to 4-(Aminomethyl)octane, have been synthesized and tested against various bacterial strains and fungi. These compounds demonstrated significant antimicrobial activities, with structure-activity relationships suggesting potential as antimicrobial agents (Yarinich et al., 2015).
Safety And Hazards
According to the classification provided by companies to ECHA in REACH registrations, this substance is fatal if inhaled, is toxic in contact with skin, causes severe skin burns and eye damage, is toxic to aquatic life with long-lasting effects, is harmful if swallowed, and causes serious eye damage .
Eigenschaften
IUPAC Name |
2-propylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-3-5-7-9(8-10)6-4-2/h9H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEUXLBCXLPVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)octane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine](/img/structure/B2897549.png)
![3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-1,2,3-benzotriazin-4-one](/img/structure/B2897550.png)
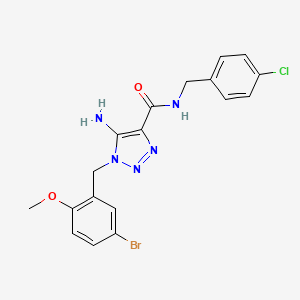

![Ethyl 5-[(2-bromobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2897557.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2897558.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2897559.png)
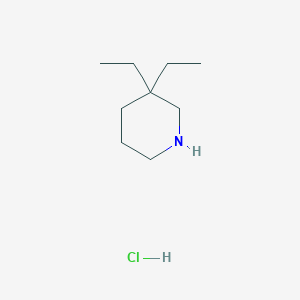

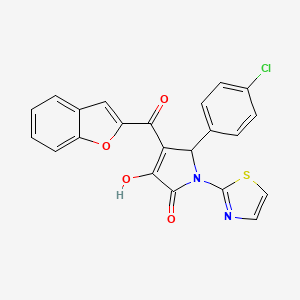
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2897566.png)
